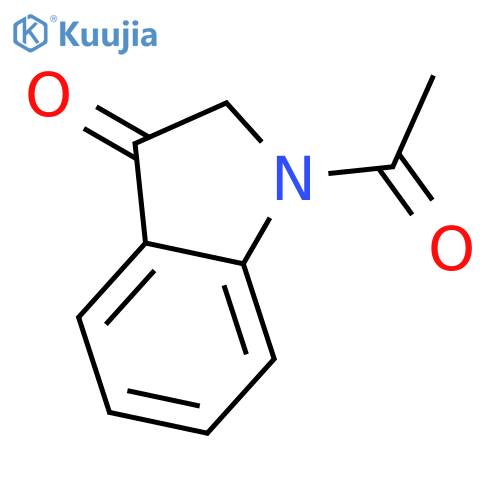Cas no 16800-68-3 (1-acetyl-2,3-dihydro-1H-indol-3-one)

16800-68-3 structure
商品名:1-acetyl-2,3-dihydro-1H-indol-3-one
1-acetyl-2,3-dihydro-1H-indol-3-one 化学的及び物理的性質
名前と識別子
-
- 1-Acetylindolin-3-one
- 1-Acetyl-1,2-dihydroindol-3-one
- 1-Acetyl-1,2-dihydro-3H-indol-3-one
- 1-ACETYL-3-INDOLINONE
- 3H-INDOL-3-ONE,1-ACETYL-1,2-DIHYDRO-
- 1-acetyl-2H-indol-3-one
- AKOS UB-20202
- N-ACETYLINDOXYL
- IFLAB-BB F1011-0534
- N-Acetyl-3-indolinone
- 1-ACETYL-1,2-DIHYDRO-INDOL-3-ONE
- 1-acetyl-2,3-dihydro-1H-indol-3-one
- 3H-Indol-3-one, 1-acetyl-1,2-dihydro-
- 1-acetyl-3-oxoindoline
- AUMJJQZNOVOCGY-UHFFFAOYSA-N
- 1-Acetylpseudoindoxyl
- Pseudoindoxyl, 1-acetyl-
- ChemDiv2_000019
- 3-Indolinone, 1-acetyl-
- 16800-68-3
- AC-5976
- FT-0645910
- SR-01000389897-1
- A3719
- CS-W005478
- AMY24719
- N-Acetyl-3-indolol
- EU-0067599
- SR-01000389897
- FS-3314
- HMS1369A19
- AKOS002381517
- A-1417
- 1-Acetyl-3-oxo-2,3-dihydroindole
- BCP07238
- 1-Acetyl-1,2-dihydro-3H-indol-3-one #
- 1-Acetyl-1,2-dihydro-3H-indol-3-one, AldrichCPR
- F0266-2714
- SY110099
- DTXSID20337123
- SB64028
- A-1413
- SCHEMBL1048074
- MFCD00466593
- STK387484
- DB-005662
-
- MDL: MFCD00466593
- インチ: 1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3
- InChIKey: AUMJJQZNOVOCGY-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C([H])C([H])=C([H])C([H])=C2N(C(C([H])([H])[H])=O)C1([H])[H]
計算された属性
- せいみつぶんしりょう: 175.06300
- どういたいしつりょう: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 37.4
じっけんとくせい
- PSA: 37.38000
- LogP: 1.30080
1-acetyl-2,3-dihydro-1H-indol-3-one セキュリティ情報
1-acetyl-2,3-dihydro-1H-indol-3-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-acetyl-2,3-dihydro-1H-indol-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM147387-10g |
1-Acetyl-1,2-dihydro-3H-indol-3-one |
16800-68-3 | 95%+ | 10g |
$*** | 2023-03-30 | |
| Key Organics Ltd | FS-3314-10MG |
1-Acetylindolin-3-one |
16800-68-3 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| Apollo Scientific | OR11735-1g |
1-Acetyl-1,2-dihydroindol-3-one |
16800-68-3 | 98+% | 1g |
£17.00 | 2025-03-21 | |
| eNovation Chemicals LLC | Y1006098-5G |
1-acetyl-2,3-dihydro-1H-indol-3-one |
16800-68-3 | 97% | 5G |
$130 | 2022-10-31 | |
| eNovation Chemicals LLC | Y1006098-25G |
1-acetyl-2,3-dihydro-1H-indol-3-one |
16800-68-3 | 97% | 25g |
$305 | 2023-09-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB121296-1G |
1-acetyl-2,3-dihydro-1H-indol-3-one |
16800-68-3 | 97% | 1g |
¥ 118.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB121296-50G |
1-acetyl-2,3-dihydro-1H-indol-3-one |
16800-68-3 | 97% | 50g |
¥ 3,544.00 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063076-25g |
1-Acetylindolin-3-one |
16800-68-3 | 98% | 25g |
¥2992 | 2023-04-15 | |
| Key Organics Ltd | FS-3314-25G |
1-Acetylindolin-3-one |
16800-68-3 | >95% | 25g |
£268.00 | 2025-02-09 | |
| Ambeed | A309721-10g |
1-Acetylindolin-3-one |
16800-68-3 | 97% | 10g |
$129.0 | 2025-03-16 |
1-acetyl-2,3-dihydro-1H-indol-3-one 関連文献
-
1. BOINPYs: facile synthesis and photothermal properties triggered by photoinduced nonadiabatic decayLizhi Gai,Ruijing Zhang,Xiuguang Shi,Zhigang Ni,Sisi Wang,Jun-Long Zhang,Hua Lu,Zijian Guo Chem. Sci. 2023 14 1434
-
2. Michael additions of 1,2-dihydro-3H-indol-3-ones and some reactions of Michael adducts with ammonium acetateTomomi Kawasaki,Chen-Ying Tang,Hiroyuki Nakanishi,Shuiti Hirai,Tomohisa Ohshita,Mami Tanizawa,Motomu Himori,Hiroshi Satoh,Masanori Sakamoto,Keiko Miura,Fumio Nakano J. Chem. Soc. Perkin Trans. 1 1999 327
-
3. Synthesis of 2-allyl-2,3-dihydro-1H-indol-3-ones using in situ Claisen rearrangement of 2,3-dihydro-1H-indol-3-ones with allyl alcoholsTomomi Kawasaki,Kouhei Masuda,Yasutaka Baba,Romi Terashima,Kana Takada,Masanori Sakamoto J. Chem. Soc. Perkin Trans. 1 1996 729
16800-68-3 (1-acetyl-2,3-dihydro-1H-indol-3-one) 関連製品
- 4290-94-2(1-ethyl-2,3-dihydro-1H-indole-2,3-dione)
- 16078-35-6(1,1'-(Indoline-1,5-diyl)diethanone)
- 41042-12-0(1-propyl-2,3-dihydro-1H-indole-2,3-dione)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:16800-68-3)1-acetyl-2,3-dihydro-1H-indol-3-one

清らかである:99%
はかる:25g
価格 ($):255.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:16800-68-3)1-Acetyl-3-indolinone

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ